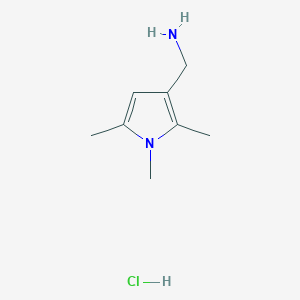

(1,2,5-三甲基-1H-吡咯-3-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

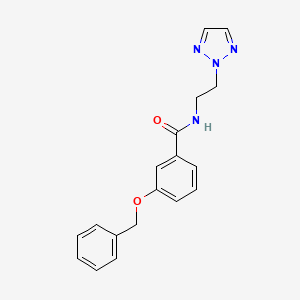

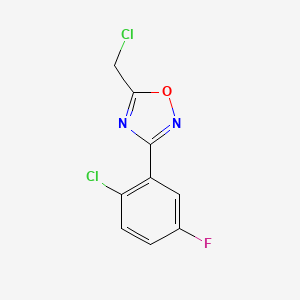

The compound "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" is a derivative of pyrrole, a five-membered aromatic heterocycle. It contains three methyl groups attached to the pyrrole ring, which can influence its chemical and biological properties. The synthesis and properties of similar pyrrole derivatives have been extensively studied, providing valuable insights into the potential applications and reactivity of this compound .

Synthesis Analysis

The synthesis of similar pyrrole derivatives has been achieved through various methods, including condensation reactions and cycloaddition reactions. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a precursor to pyrrole derivatives, has been refined to improve scalability and reduce reliance on problematic reagents. This streamlined preparation involves multistep transformations, including the direct conversion of a precursor to the desired compound, highlighting the versatility of synthetic approaches for pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride," is characterized by the presence of the pyrrole ring and the specific arrangement of substituents. The structural features, such as the position and nature of substituents, can significantly impact the compound's stability, reactivity, and potential interactions with biological targets. Understanding the molecular structure of similar pyrrole derivatives is crucial for predicting their behavior and designing targeted modifications .

Chemical Reactions Analysis

Pyrrole derivatives exhibit diverse chemical reactivity, including isomerization and functional group transformations. For instance, the condensation of 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one with pyrrole-2-carboxaldehyde and its methyl derivative results in the formation of Z- and E-isomers, which undergo thermal isomerization and photochemical reactivity upon irradiation with light. These chemical reactions demonstrate the dynamic behavior of pyrrole derivatives and their potential for photoresponsive applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" and related pyrrole derivatives encompass a wide range of characteristics, including solubility, stability, and spectroscopic features. The characterization of similar compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been achieved through spectroscopic techniques, providing valuable insights into their structural and chemical properties. Understanding the physical and chemical properties of pyrrole derivatives is essential for evaluating their potential applications in various fields .

The comprehensive analysis of "(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride" and related pyrrole derivatives provides valuable insights into their synthesis, molecular structure, chemical reactivity, and physical and chemical properties, laying the foundation for further exploration and potential applications in diverse fields.

References

- Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins.

- Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold Stabilizing Parallel Turn Conformations.

- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- 1,3,4-Trimethyl-2,2′-pyrromethen-5[1H]-one and its 1′-methyl derivative; Synthesis, thermal and photochemical reactivity.

科学研究应用

吡咯烷-亚胺席夫碱配体的X射线晶体学和DFT研究:

- 阿克曼和基亚扎里(2014年)的一项研究探讨了吡咯烷-亚胺席夫碱化合物的氢键,包括1-苯基-N-[(E)-1H-吡咯-2-基亚甲基]甲胺,通过固态反应合成。该研究通过X射线衍射和密度泛函理论进行,提供了对这些化合物中氢键和静电相互作用的见解 Akerman & Chiazzari, 2014.

六氢-2H-噻吩并[2,3-c]吡咯衍生物的合成:

- 亚莫尔丘克等人(2011年)提出六氢-2H-噻吩并[2,3-c]吡咯作为一种低分子量极性支架,用于在新的药物搜索中构建化合物库。这项研究涉及该双环支架衍生物的实际合成 Yarmolchuk et al., 2011.

四氢-4 H-(吡咯并[3,4- d]异恶唑-3-基)甲胺在平行转构象中:

- 布奇等人(2018年)的一项研究重点关注四氢-4 H-(吡咯并[3,4- d]异恶唑-3-基)甲胺支架,该支架旨在稳定肽中的平行转构象。这项研究强调了将该化合物整合到肽序列中时的构象稳定性 Bucci et al., 2018.

席夫碱作为潜在抗惊厥剂的合成和表征:

- 潘迪和斯里瓦斯塔瓦(2011年)的研究涉及合成一系列3-氨甲基吡啶的席夫碱,这些席夫碱表现出作为抗惊厥剂的潜力。这项研究强调了此类化合物的药用应用 Pandey & Srivastava, 2011.

细胞毒剂1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺的合成:

- 拉马扎尼等人(2014年)合成了一系列N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺,对各种癌细胞系具有显着的细胞毒活性。这项研究证明了这些化合物在癌症治疗中的潜力 Ramazani et al., 2014.

用于聚乳酸聚合的与亚氨基吡啶的锌(II)配合物的合成:

- 权、纳亚布和郑(2015年)合成了具有亚氨基吡啶的二氯化锌配合物,包括(E)-1-(吡啶-2-基)-N-(1,7,7-三甲基双环[2.2.1]庚烷-2-亚甲基)甲胺。这些配合物有效地引发了外消旋乳酸的开环聚合,展示了在聚合物化学中的应用 Kwon, Nayab, & Jeong, 2015.

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

(1,2,5-trimethylpyrrol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-6-4-8(5-9)7(2)10(6)3;/h4H,5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNFLUDNDWYZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)